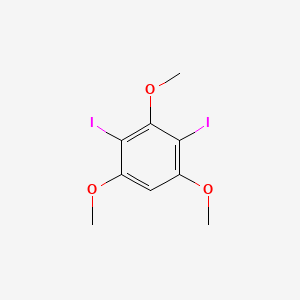![molecular formula C7H14Te B14298072 1-[(Prop-2-en-1-yl)tellanyl]butane CAS No. 118635-93-1](/img/structure/B14298072.png)
1-[(Prop-2-en-1-yl)tellanyl]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Prop-2-en-1-yl)tellanyl]butane is a chemical compound that belongs to the organotellurium family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-2-en-1-yl)tellanyl]butane typically involves the reaction of tellurium with appropriate organic substrates. One common method is the reaction of tellurium with 1-bromo-2-butene in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Prop-2-en-1-yl)tellanyl]butane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and organic by-products.
Reduction: Lower oxidation state tellurium compounds.
Substitution: New organotellurium compounds with different functional groups.
Applications De Recherche Scientifique
1-[(Prop-2-en-1-yl)tellanyl]butane has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-[(Prop-2-en-1-yl)tellanyl]butane involves its interaction with molecular targets such as enzymes and proteins. The tellurium atom can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Prop-2-en-1-yl)selenyl]butane: Similar structure but contains selenium instead of tellurium.
1-[(Prop-2-en-1-yl)thio]butane: Contains sulfur instead of tellurium.
1-[(Prop-2-en-1-yl)oxy]butane: Contains oxygen instead of tellurium.
Uniqueness
1-[(Prop-2-en-1-yl)tellanyl]butane is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its sulfur, selenium, and oxygen analogs. Tellurium-containing compounds often exhibit higher reactivity and unique electronic properties, making them valuable in various applications.
Propriétés
Numéro CAS |
118635-93-1 |
|---|---|
Formule moléculaire |
C7H14Te |
Poids moléculaire |
225.8 g/mol |
Nom IUPAC |
1-prop-2-enyltellanylbutane |
InChI |
InChI=1S/C7H14Te/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3 |
Clé InChI |
UVUYVVFLVXIRKC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Te]CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


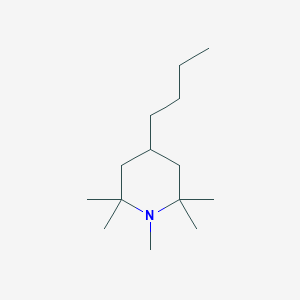
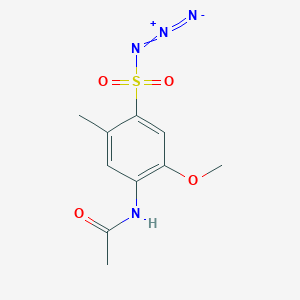
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
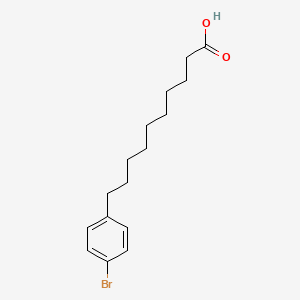
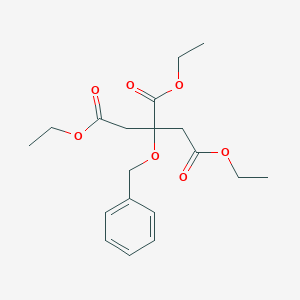


![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
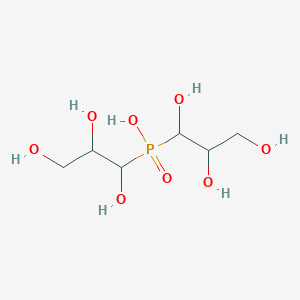
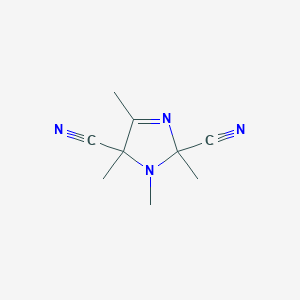
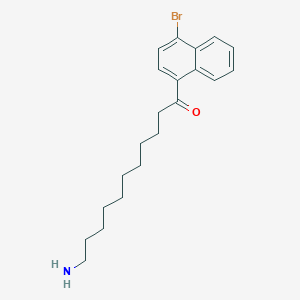
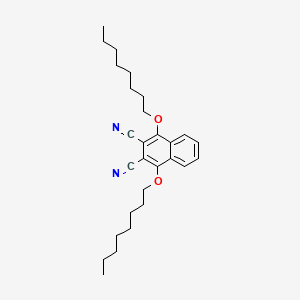
![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
